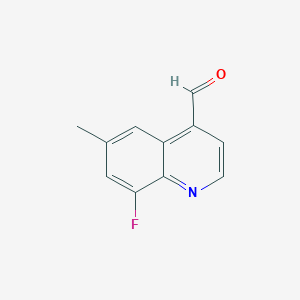
(s)-2,3-Dihydroxypropyl benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-2,3-Dihydroxypropyl benzoate is an organic compound characterized by the presence of a benzoate ester linked to a chiral dihydroxypropyl group. This compound is of interest due to its potential applications in various fields, including pharmaceuticals, organic synthesis, and materials science. The stereochemistry of the molecule, denoted by the (S) configuration, plays a crucial role in its reactivity and interaction with biological systems.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (S)-2,3-Dihydroxypropyl benzoate typically involves the esterification of (S)-2,3-dihydroxypropanol (also known as glycerol) with benzoic acid. The reaction can be catalyzed by acid catalysts such as sulfuric acid or p-toluenesulfonic acid. The general reaction scheme is as follows:
(S)-2,3-Dihydroxypropanol+Benzoic AcidAcid Catalyst(S)-2,3-Dihydroxypropyl Benzoate+Water
Industrial Production Methods: In an industrial setting, the esterification process can be optimized by using continuous flow reactors and employing azeotropic distillation to remove water, thereby driving the reaction to completion. The use of immobilized acid catalysts can also enhance the efficiency and sustainability of the process.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, where the hydroxyl groups are converted to carbonyl groups. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions, where they are replaced by other functional groups. For example, treatment with thionyl chloride can convert the hydroxyl groups to chlorides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Thionyl chloride in the presence of a base such as pyridine.
Major Products Formed:
Oxidation: Formation of (S)-2,3-dioxopropyl benzoate.
Reduction: Formation of (S)-2,3-dihydroxypropyl alcohol.
Substitution: Formation of (S)-2,3-dichloropropyl benzoate.
Aplicaciones Científicas De Investigación
(S)-2,3-Dihydroxypropyl benzoate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules. Its chiral nature makes it valuable in asymmetric synthesis.
Biology: Studied for its potential as a prodrug, where the benzoate ester can be hydrolyzed in vivo to release the active dihydroxypropanol.
Medicine: Investigated for its potential use in drug delivery systems, where the ester linkage can be cleaved to release therapeutic agents.
Industry: Utilized in the production of polymers and resins, where its dihydroxy functionality can participate in polymerization reactions.
Mecanismo De Acción
The mechanism of action of (S)-2,3-Dihydroxypropyl benzoate depends on its application. In biological systems, the ester linkage can be hydrolyzed by esterases, releasing (S)-2,3-dihydroxypropanol and benzoic acid. The dihydroxypropanol can then participate in various metabolic pathways, while benzoic acid can be conjugated and excreted.
Molecular Targets and Pathways:
Esterases: Enzymes that hydrolyze the ester bond.
Metabolic Pathways: Involving the metabolism of (S)-2,3-dihydroxypropanol and benzoic acid.
Comparación Con Compuestos Similares
®-2,3-Dihydroxypropyl Benzoate: The enantiomer of (S)-2,3-Dihydroxypropyl Benzoate, with different stereochemistry.
2,3-Dihydroxypropyl Acetate: An ester of 2,3-dihydroxypropanol with acetic acid.
2,3-Dihydroxypropyl Methacrylate: An ester of 2,3-dihydroxypropanol with methacrylic acid.
Uniqueness: this compound is unique due to its specific stereochemistry, which can influence its reactivity and interaction with biological systems. The presence of the benzoate ester also imparts distinct chemical properties compared to other esters of 2,3-dihydroxypropanol.
Propiedades
Fórmula molecular |
C10H12O4 |
|---|---|
Peso molecular |
196.20 g/mol |
Nombre IUPAC |
[(2S)-2,3-dihydroxypropyl] benzoate |
InChI |
InChI=1S/C10H12O4/c11-6-9(12)7-14-10(13)8-4-2-1-3-5-8/h1-5,9,11-12H,6-7H2/t9-/m0/s1 |
Clave InChI |
SFCPXHKCMRZQAC-VIFPVBQESA-N |
SMILES isomérico |
C1=CC=C(C=C1)C(=O)OC[C@H](CO)O |
SMILES canónico |
C1=CC=C(C=C1)C(=O)OCC(CO)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


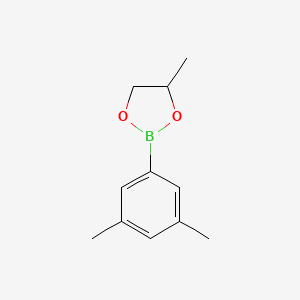
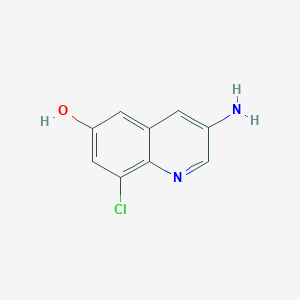
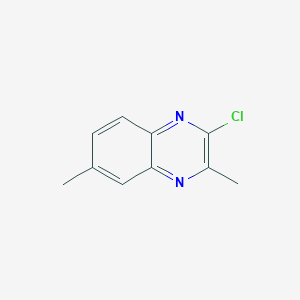
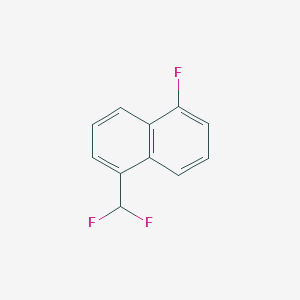

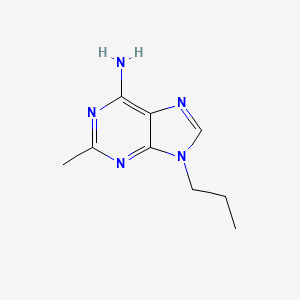




![8H-Pyrano[3,2-f]benzothiazole](/img/structure/B11904141.png)


